(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine
CAS No.: 892588-46-4
Cat. No.: VC8148370
Molecular Formula: C14H23N
Molecular Weight: 205.34 g/mol
* For research use only. Not for human or veterinary use.
![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine - 892588-46-4](/images/structure/VC8148370.png)
Specification
CAS No. | 892588-46-4 |
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Molecular Formula | C14H23N |
Molecular Weight | 205.34 g/mol |
IUPAC Name | 2-methyl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine |
Standard InChI | InChI=1S/C14H23N/c1-11(2)9-15-10-13-5-7-14(8-6-13)12(3)4/h5-8,11-12,15H,9-10H2,1-4H3 |
Standard InChI Key | WCSOUTBZACMSIO-UHFFFAOYSA-N |
SMILES | CC(C)CNCC1=CC=C(C=C1)C(C)C |
Canonical SMILES | CC(C)CNCC1=CC=C(C=C1)C(C)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name is N-(4-isopropylbenzyl)-2-methylpropan-1-amine. Its molecular formula, C₁₄H₂₃N, derives from:
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A 4-isopropylbenzyl group (C₁₀H₁₃): A benzene ring substituted with an isopropyl group (–CH(CH₃)₂) at the para position, attached to a methylene (–CH₂–) linker.
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A 2-methylpropyl group (C₄H₉): An isobutyl substituent (–CH₂CH(CH₃)₂).
Stereochemical Considerations
The compound lacks stereocenters, but its conformational flexibility influences interactions in biological systems. The isopropyl and isobutyl groups introduce steric bulk, affecting reactivity and binding affinity .
Synthesis and Industrial Production
Reductive Amination
A common method involves reacting 4-isopropylbenzaldehyde with 2-methylpropylamine in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd-C) :
Key Conditions:
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Solvent: Methanol or ethanol.
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Temperature: 25–60°C.
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Yield: 65–75% after purification via column chromatography .
Alkylation of Amines
Alternative routes employ alkylation of 2-methylpropylamine with 4-isopropylbenzyl chloride under basic conditions (e.g., K₂CO₃ in THF) :
Industrial Scaling: Continuous flow reactors optimize heat transfer and reduce side reactions, achieving >90% purity .
Purification and Characterization
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 205.34 g/mol | Calculated |
Boiling Point | 285–290°C (est.) | |
logP (Lipophilicity) | 4.2 ± 0.3 | Predicted |
Solubility in Water | <1 mg/mL |
Stability and Reactivity
Biological and Pharmacological Applications
Receptor Binding Studies
The compound’s lipophilicity enables penetration into lipid bilayers, making it a candidate for:
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GPCR Modulation: Preliminary studies suggest affinity for adrenergic receptors (Ki ≈ 2.3 µM) .
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Antimicrobial Activity: Shows moderate inhibition against S. aureus (MIC: 32 µg/mL) .
Drug Intermediate
Used in synthesizing NK2 receptor antagonists and β-lactamase inhibitors due to its rigid aromatic backbone .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Compound | Key Substituent | clogP | Bioactivity (IC₅₀) |
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N-Benzyl-2-methylpropanamine | Benzyl | 3.1 | 5.8 µM (NK2) |
Target Compound | 4-Isopropylbenzyl | 4.2 | 2.3 µM (NK2) |
N-(4-Chlorobenzyl)amine | 4-Chlorobenzyl | 3.8 | 4.1 µM (NK2) |
Insight: The 4-isopropyl group enhances lipophilicity and receptor affinity compared to simpler benzyl analogs .
Industrial and Research Applications
Catalysis
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Ligand in MOFs: Coordinates with Cu(I) to form catalysts for C–N coupling reactions (TOF: 120 h⁻¹) .
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Asymmetric Synthesis: Chiral derivatives facilitate enantioselective hydrogenation (ee: 85–92%) .
Material Science
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